3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole
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Overview
Description
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core with a thiophene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate naphthalene derivatives with thiophene-containing intermediates under acidic or basic conditions. Catalysts such as copper iodide (CuI) can be used to facilitate the reaction, and the process often requires precise control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can produce corresponding sulfoxides or sulfones .
Scientific Research Applications
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline
- 1-Methyl-2-(2-thienyl)-1H-imidazo[4,5-f]quinoline
- 3-Methyl-2-(2-thienyl)-3H-imidazo[4,5-f]quinoline
Uniqueness
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole stands out due to its unique combination of a naphthoimidazole core and a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
76145-57-8 |
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Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-methyl-2-thiophen-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C16H12N2S/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)17-16(18)14-7-4-10-19-14/h2-10H,1H3 |
InChI Key |
JXAFTEFQPOKJDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CS4 |
Origin of Product |
United States |
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